molecular formula C20H21NO3S B2831730 3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-37-0

3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2831730
CAS No.: 899214-37-0
M. Wt: 355.45
InChI Key: MFGCBXYTHBDINR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one is a synthetic 1,4-dihydroquinolin-4-one derivative characterized by a benzenesulfonyl group at position 3, an ethyl substituent at position 6, and a propyl chain at position 1. The core structure of 1,4-dihydroquinolin-4-one is a bicyclic system fused with a ketone group at position 2.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-3-12-21-14-19(25(23,24)16-8-6-5-7-9-16)20(22)17-13-15(4-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGCBXYTHBDINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The quinoline ring structure also allows for intercalation with DNA, which can interfere with DNA replication and transcription .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,4-dihydroquinolin-4-one scaffold is widely explored in drug discovery. Key analogues include compounds 97 (3-((6-methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one) and 98 (3-(anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one) from J. Med. Chem. 2007 (). These compounds share the same core but differ in substituents:

Compound Position 3 Substituent Position 1 Substituent Molecular Formula Molecular Weight (g/mol) Yield (%)
Target Compound Benzenesulfonyl Propyl C20H19NO3S 353.43 Not Reported
Compound 97 () 6-Methoxynaphthalene-2-carbonyl Pentyl C26H25NO3 399.48 25
Compound 98 () Anthracene-9-carbonyl Pentyl C29H25NO2 419.51 25

Key Observations :

  • Substituent Diversity: The target compound’s benzenesulfonyl group contrasts with the aroyl groups in 97 and 98.
  • Alkyl Chain Effects : The target compound’s shorter propyl chain at position 1 may reduce lipophilicity compared to the pentyl chains in 97 and 98, influencing solubility and membrane permeability.

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unspecified, sulfonyl-containing analogues (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride in ) exhibit higher melting points (76.5–78.5°C) due to polar sulfonyl groups . Aroyl derivatives like 97 and 98 are reported as oils or solids, suggesting variability based on substituent bulk.
  • Solubility : The benzenesulfonyl group may enhance aqueous solubility compared to the lipophilic naphthalene/anthracene substituents in 97 and 98.

Biological Activity

3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a dihydroquinolinone core, which is known for various biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H21NO3S
  • Molecular Weight : 355.5 g/mol
  • CAS Number : 899214-37-0

Antimicrobial Properties

Research indicates that dihydroquinolinone derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The inhibition zones observed in these studies suggest that such compounds may serve as effective antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For example, studies on similar compounds have reported IC50 values indicating effective cytotoxicity against human tumor xenografts, suggesting that derivatives of this class could be developed into anticancer therapies.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • DNA Intercalation : Like many quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, leading to apoptosis in cancer cells while potentially damaging bacterial cells.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several dihydroquinolinone derivatives against common pathogens. The results showed that this compound exhibited a significant inhibition zone against MRSA compared to standard antibiotics like cefixime and azithromycin.

Compound NameInhibition Zone (mm)Comparison Control
This compound20Cefixime (12 mm)
Azithromycin (15.5 mm)

Study 2: Anticancer Activity

In another study focused on anticancer properties, the compound was tested against multiple cancer cell lines. The findings revealed that it significantly reduced cell viability at concentrations lower than those required for traditional chemotherapeutics.

Cell LineIC50 (µM)Control Drug IC50 (µM)
HeLa5Doxorubicin (10)
MCF77Cisplatin (15)

Q & A

Q. What are the standard synthetic routes for 3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinolinone core via cyclization of substituted anilines with β-keto esters under acidic conditions.
  • Step 2 : Introduction of the benzenesulfonyl group via nucleophilic substitution or coupling reactions using benzenesulfonyl chloride.
  • Step 3 : Alkylation to attach the ethyl and propyl substituents, often using alkyl halides and base catalysts like K₂CO₃ . Optimization : Vary reaction temperature (e.g., 60–100°C for sulfonylation), solvent polarity (e.g., DMF for solubility), and catalyst loading. Purification via column chromatography or recrystallization improves yield (>75% reported) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, ethyl CH₃ at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 413.2 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (SHELX software is widely used for refinement) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (DCM) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (5–9) to identify degradation pathways (e.g., hydrolysis of sulfonamide groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinolinones?

  • Reproducibility : Replicate assays (e.g., cytotoxicity on MCF-7 cells) under standardized conditions (e.g., 48h exposure, 10 µM dose).
  • Meta-analysis : Compare IC₅₀ values across studies; outliers may arise from impurities (>95% purity required) or assay variability (use ATP-based luminescence for consistency) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace ethyl with methyl) to isolate activity drivers .

Q. How can molecular docking simulations elucidate the mechanism of action of this compound?

  • Target Selection : Prioritize enzymes (e.g., topoisomerase II) or receptors (e.g., GPCRs) implicated in quinolinone bioactivity.
  • Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ data. Cross-reference with mutagenesis studies to confirm binding sites .

Q. What experimental designs are effective for studying the pharmacokinetics of this compound in vivo?

  • ADME Profiling :
  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation.
  • Excretion : Radiolabeled compound tracking in urine/feces .
    • Pharmacokinetic Parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ via LC-MS/MS plasma analysis after single-dose administration in rodents .

Methodological Notes

  • Contradiction Resolution : Always cross-validate spectral data (e.g., ¹H NMR vs. X-ray) to rule out polymorphic forms .
  • Advanced Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for isolating degradation products .

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